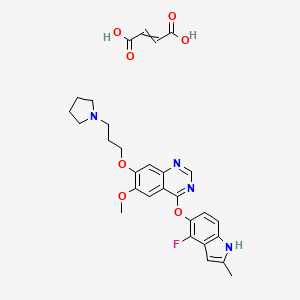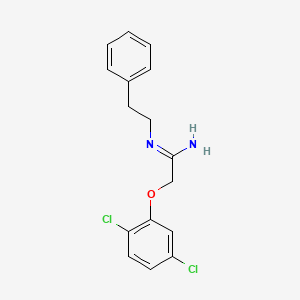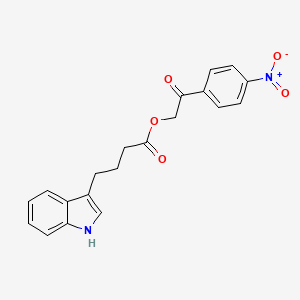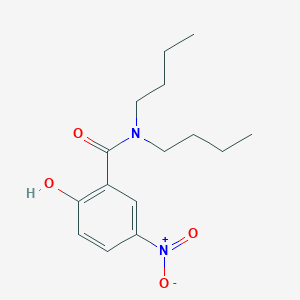![molecular formula C25H29N5O2S B12466082 N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B12466082.png)
N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a benzamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of an appropriate carboxylic acid hydrazide with an aryl isothiocyanate to form a hydrazinecarbothioamide intermediate. This intermediate is then acylated with an acyl chloride to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-induced cyclodehydration or other advanced techniques to enhance yield and purity. The use of triflic anhydride activation followed by cyclodehydration has been reported to be effective in synthesizing triazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium, copper catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in their substitution patterns and biological activities.
1,3,4-Thiadiazoles: Another class of heterocyclic compounds with similar biological properties but distinct structural features.
Uniqueness
N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H29N5O2S |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[3-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H29N5O2S/c1-17-9-6-7-14-21(17)24(32)27-20-13-8-10-18(15-20)23-28-29-25(30(23)2)33-16-22(31)26-19-11-4-3-5-12-19/h6-10,13-15,19H,3-5,11-12,16H2,1-2H3,(H,26,31)(H,27,32) |
InChI Key |
JPGYTKDBBMFSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12465999.png)
![N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466024.png)



![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)

![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)

![butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12466055.png)
![4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12466059.png)
![1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol](/img/structure/B12466064.png)
![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)

